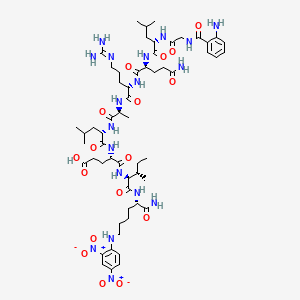
4-Fluorobenzoic-2,3,5,6-d4 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobenzoic-2,3,5,6-d4 acid is a deuterium-labeled derivative of 4-fluorobenzoic acid. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions on the benzene ring. The molecular formula of this compound is C7HD4FO2, and it has a molecular weight of 144.14 g/mol . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzoic-2,3,5,6-d4 acid typically involves the deuteration of 4-fluorobenzoic acid. One common method includes the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorobenzoic-2,3,5,6-d4 acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or other reduced derivatives.
Applications De Recherche Scientifique
4-Fluorobenzoic-2,3,5,6-d4 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Employed in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitation and structural analysis.
Biological Research: Used to study metabolic pathways and enzyme kinetics.
Industrial Applications: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Fluorobenzoic-2,3,5,6-d4 acid is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise tracking and quantitation in various analytical techniques. This compound does not have a specific biological target but is used to study the behavior of similar compounds in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoic Acid: The non-deuterated form of the compound.
2-Fluorobenzoic Acid: A positional isomer with the fluorine atom at the 2-position.
3-Fluorobenzoic Acid: A positional isomer with the fluorine atom at the 3-position.
Uniqueness
4-Fluorobenzoic-2,3,5,6-d4 acid is unique due to its isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms allows for more accurate tracking and quantitation compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C7H5FO2 |
|---|---|
Poids moléculaire |
144.14 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterio-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D |
Clé InChI |
BBYDXOIZLAWGSL-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])F)[2H] |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)





![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)





![methyl (1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B12396338.png)

